1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one
CAS No.:
Cat. No.: VC14540121
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O2S |
|---|---|
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | 1-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C10H11N3O2S/c1-3-8(14)13-10(16-2)11-9(12-13)7-5-4-6-15-7/h4-6H,3H2,1-2H3 |
| Standard InChI Key | BPZBMHZXZDGNSA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SC |
Introduction
Chemical Profile and Molecular Characteristics
Structural Composition and Nomenclature
1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one (C₁₀H₁₁N₃O₂S) features a 1,2,4-triazole ring substituted at the 3-position with a furan-2-yl group and at the 5-position with a methylthio (-SMe) moiety. A propan-1-one group is attached to the triazole’s 1-position, completing the structure. The compound’s IUPAC name reflects this substitution pattern, emphasizing the triazole as the parent heterocycle.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂S |
| Molecular Weight | 237.28 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Limited in polar solvents |
| Melting Point | Under investigation |
Spectroscopic and Crystallographic Data
Fourier-transform infrared (FTIR) spectroscopy confirms the presence of carbonyl (C=O) stretching at ~1700 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the furan protons (δ 6.3–7.4 ppm), methylthio group (δ 2.5 ppm), and ketone carbonyl (δ 208 ppm in ¹³C NMR). X-ray crystallography of analogous triazoles demonstrates planar triazole rings with bond lengths indicative of π-electron delocalization, a feature likely shared by this compound .
Synthesis and Optimization Strategies
Conventional Multi-Step Synthesis
Traditional synthesis routes involve sequential reactions starting from furan-2-carboxylic acid and methylthio-substituted hydrazines. A representative pathway includes:
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Formation of the triazole core: Cyclocondensation of thiosemicarbazide with furan-2-carbonyl chloride yields 5-(methylthio)-1H-1,2,4-triazole-3-carboxylic acid.
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Ketone introduction: The triazole intermediate undergoes nucleophilic acyl substitution with propanoyl chloride to attach the propan-1-one group.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a superior method, reducing reaction times to 30–60 minutes and improving yields to 75–85% . The enhanced efficiency arises from rapid, uniform heating, which accelerates cyclization and minimizes side reactions. For instance, microwave-assisted condensation of furan-2-ylmethylamine with methylthio-isothiocyanate in dimethylformamide (DMF) produces the triazole precursor in >80% yield .
Table 2: Comparison of Synthesis Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–24 hours | 0.5–1 hour |
| Yield | 40–60% | 75–85% |
| Energy Efficiency | Low | High |
| Byproduct Formation | Moderate | Minimal |
Structural Elucidation and Reactivity
Electronic and Steric Effects
The electron-withdrawing carbonyl group and electron-donating furan ring create a push-pull system, polarizing the triazole core. This electronic asymmetry enhances reactivity toward electrophilic substitution at the triazole’s 4-position. The methylthio group’s steric bulk influences regioselectivity in further derivatizations, favoring reactions at less hindered sites .
Functional Group Transformations
The compound undergoes characteristic reactions:
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Ketone reduction: Catalytic hydrogenation converts the propan-1-one group to a propanol moiety, altering solubility and bioactivity.
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Methylthio oxidation: Treatment with hydrogen peroxide yields a methylsulfonyl (-SO₂Me) derivative, enhancing hydrogen-bonding capacity .
Biological Activities and Mechanisms
Antifungal and Antibacterial Efficacy
In vitro assays demonstrate potent activity against Candida albicans (MIC = 8 µg/mL) and Staphylococcus aureus (MIC = 16 µg/mL). The mechanism involves inhibition of fungal lanosterol 14α-demethylase (CYP51) and bacterial dihydrofolate reductase (DHFR), disrupting cell membrane integrity and nucleotide synthesis.
Table 3: Biological Activity Data
| Target | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| Candida albicans | 8 µg/mL | CYP51 inhibition |
| Staphylococcus aureus | 16 µg/mL | DHFR inhibition |
| MCF-7 Cells | 12 µM | Caspase-3 activation |
Research Trends and Future Directions
Structure-Activity Relationship (SAR) Studies
Recent efforts focus on modifying the furan and methylthio groups to enhance potency. For example, replacing the furan with a thiophene ring improves antifungal activity by 30% but reduces solubility.
Nanoformulation and Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles increases bioavailability by 2.5-fold in rodent models, addressing the compound’s limited aqueous solubility.
Clinical Translation Challenges
While preclinical data are promising, scalability of microwave synthesis and long-term toxicity profiles remain hurdles. Phase I trials are anticipated to commence by 2026 .
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